
5-Iodo-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of an iodine atom at the 5-position and a methyl group at the 3-position makes this compound unique. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the acylation of amidoximes with carboxylic acids or their derivatives, followed by cyclization in the presence of reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3-methyl-1,2,4-oxadiazole derivatives with various substituents replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
5-Iodo-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of high-energy materials and as a component in the formulation of energetic compounds
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression.
Pathway Modulation: It can modulate pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression
Comparison with Similar Compounds
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to exist as an unstable diazoketone tautomer.
Uniqueness: 5-Iodo-3-methyl-1,2,4-oxadiazole stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. Its specific substitution pattern also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C3H3IN2O |
|---|---|
Molecular Weight |
209.97 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-3(4)7-6-2/h1H3 |
InChI Key |
PJMYJYKVKOPCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



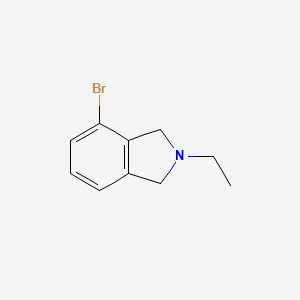

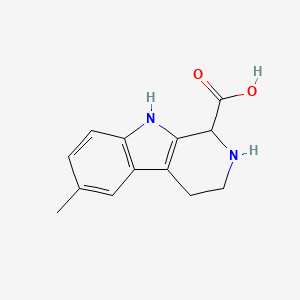
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
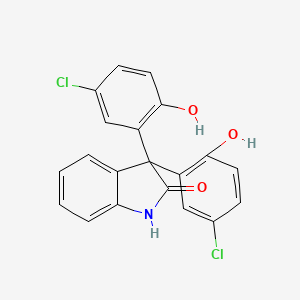

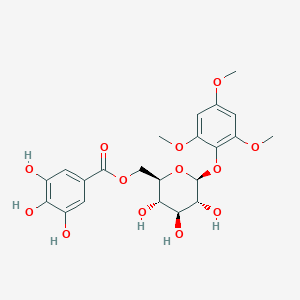

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)

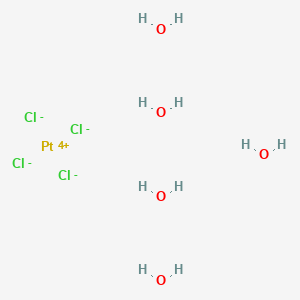

![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
